molecular formula C23H22F3N3O5S B2904310 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 878059-79-1

2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2904310
CAS RN: 878059-79-1
M. Wt: 509.5
InChI Key: JREGIJOHIAGLBN-UHFFFAOYSA-N
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Description

2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H22F3N3O5S and its molecular weight is 509.5. The purity is usually 95%.
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Scientific Research Applications

Antifungal and Antimicrobial Properties

The derivatives of 2-oxo-morpholin-3-yl-acetamide, including compounds structurally related to the queried chemical, have demonstrated broad-spectrum antifungal properties. These compounds have shown fungicidal activity against Candida species and antifungal activity against Aspergillus species. Optimization efforts have led to improved plasmatic stability without compromising antifungal efficacy, making these derivatives promising candidates for treating fungal infections (Bardiot et al., 2015). Moreover, certain 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have exhibited antimicrobial activity against a panel of microbes, highlighting their potential as antimicrobial agents with reduced toxicity (Gul et al., 2017).

Anticancer Activity

Indole-based sulfonohydrazide derivatives containing a morpholine heterocyclic ring have been developed and tested for their anticancer activity. These compounds, especially the chemotype 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide, have shown promising inhibition against breast cancer cell lines, MCF-7 and MDA-MB-468, with selective toxicity toward cancerous cells over non-cancerous cells, suggesting a potential route for cancer treatment (Gaur et al., 2022).

Bioactive Glass Hybridization

Electrophoretic poly(2-oxazolines) containing pendent sulfone groups have been synthesized and hybridized with bioactive glass (Bioglass45S5) through electrophoretic deposition (EPD). These hybrids have been evaluated for their biocompatibility, indicating their potential use in biomedical applications, such as coatings for medical implants to promote bone healing and integration (Hayashi & Takasu, 2015).

properties

IUPAC Name

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O5S/c24-23(25,26)16-5-7-17(8-6-16)27-21(30)15-35(32,33)20-13-29(19-4-2-1-3-18(19)20)14-22(31)28-9-11-34-12-10-28/h1-8,13H,9-12,14-15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREGIJOHIAGLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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